molecular formula C6H4F2N2O B1597184 3,5-Difluoropyridine-2-carboxamide CAS No. 745784-03-6

3,5-Difluoropyridine-2-carboxamide

Cat. No.: B1597184
CAS No.: 745784-03-6
M. Wt: 158.11 g/mol
InChI Key: LWKSZYXOBLMONP-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine-2-carboxamide is a fluorinated pyridine derivative with the molecular formula C6H4F2N2O and a molecular weight of 158.11 g/mol . This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoropyridine-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with an appropriate amide source under controlled conditions . The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoropyridine-2-carboxamide is unique due to the presence of both fluorine atoms and the carboxamide group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the carboxamide group allows for specific interactions with biological targets .

Properties

IUPAC Name

3,5-difluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKSZYXOBLMONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382543
Record name 3,5-difluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-03-6
Record name 3,5-difluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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